molecular formula C15H12N2O4S B14919519 3-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzoic acid

3-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzoic acid

Cat. No.: B14919519
M. Wt: 316.3 g/mol
InChI Key: YQCRZRMKISVFAZ-VOTSOKGWSA-N
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Description

3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID is a complex organic compound characterized by the presence of a furan ring, an acrylic acid moiety, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 3-(2-furyl)acrylic acid with an appropriate amine to form the intermediate amide. This intermediate is then reacted with a thiocarbamoyl chloride derivative to introduce the carbothioyl group. The final step involves the coupling of this intermediate with a benzoic acid derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding propionic acid derivative.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-(2-furyl)propionic acid derivatives.

    Substitution: Nitrobenzoic acid or sulfonated benzoic acid derivatives.

Scientific Research Applications

3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The furan ring and acrylic acid moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzoic acid derivative may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furyl)acrylic acid: Shares the furan and acrylic acid moieties but lacks the benzoic acid derivative.

    3-(2-Furyl)propionic acid: Similar structure but with a reduced acrylic acid moiety.

    Benzoic acid derivatives: Compounds with various substituents on the benzoic acid ring.

Uniqueness

3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and the benzoic acid derivative allows for versatile interactions with a wide range of molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

3-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H12N2O4S/c18-13(7-6-12-5-2-8-21-12)17-15(22)16-11-4-1-3-10(9-11)14(19)20/h1-9H,(H,19,20)(H2,16,17,18,22)/b7-6+

InChI Key

YQCRZRMKISVFAZ-VOTSOKGWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C=CC2=CC=CO2)C(=O)O

solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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